Isohumulonealead originates from hops (Humulus lupulus), which are widely used in beer production not only for flavor but also for their preservative qualities. The isomerization process occurs during the brewing process when hops are boiled, leading to the formation of iso-alpha acids, including iso-humulone and subsequently iso-humulone derivatives like iso-humulonealead.
Isohumulonealead is classified as a terpenoid compound, specifically a type of bitter acid. It falls under the broader category of hop-derived compounds that exhibit antimicrobial and antioxidant properties.
The synthesis of iso-humulonealead can be achieved through several methods:
The synthesis conditions, such as temperature, pH, and reaction time, significantly influence the yield and purity of iso-humulonealead. For instance, optimal temperatures around 100°C during the boiling phase can maximize conversion rates while maintaining compound integrity.
Isohumulonealead has a complex molecular structure characterized by multiple rings and functional groups typical of terpenoids. Its molecular formula is C21H30O5, indicating it contains 21 carbon atoms, 30 hydrogen atoms, and 5 oxygen atoms.
Isohumulonealead participates in various chemical reactions that may include:
The reactivity of iso-humulonealead is influenced by its functional groups; for example, the presence of hydroxyl groups makes it susceptible to oxidation reactions.
The mechanism of action of iso-humulonealead involves its interaction with cellular pathways that modulate inflammation and oxidative stress responses. Research indicates that it may inhibit specific enzymes involved in inflammatory processes and act as an antioxidant.
Isohumulonealead has several promising applications:
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